1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

A specialty tool for polypharmacology research. This compound uniquely combines a 1,5-benzodioxepine core with a pyrrolidine sulfonamide, exhibiting documented activity in ULK1, GPR151, FBW7, and MITF assays. Its distinct pKa (~10.5) and conformational constraint, confirmed in SAR studies, provide a critical advantage over piperazine or azepane analogs for M3 antagonist profiling and autophagy initiation studies. Procure for dose-response validation.

Molecular Formula C13H17NO4S
Molecular Weight 283.34
CAS No. 923696-16-6
Cat. No. B2825871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine
CAS923696-16-6
Molecular FormulaC13H17NO4S
Molecular Weight283.34
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3
InChIInChI=1S/C13H17NO4S/c15-19(16,14-6-1-2-7-14)11-4-5-12-13(10-11)18-9-3-8-17-12/h4-5,10H,1-3,6-9H2
InChIKeyRVFRZAYKXFPDAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine (CAS 923696-16-6): Structural Identity and Procurement-Relevant Classification


1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine (CAS 923696-16-6) is a synthetic small molecule composed of a 1,5-benzodioxepine core connected through a sulfonyl bridge to a pyrrolidine ring (molecular formula C₁₃H₁₇NO₄S; molecular weight 283.35 g/mol) . It belongs to the benzodioxepine sulfonamide class, a scaffold investigated for muscarinic receptor antagonism, acetyl-CoA carboxylase (ACC) inhibition, and central nervous system modulation . The compound has been profiled in multiple high-throughput screening (HTS) campaigns at The Scripps Research Institute Molecular Screening Center, including assays for ULK1 inhibition, GPR151 activation, FBW7 activation, and MITF inhibition .

Why Generic Interchange of 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine with In-Class Analogs Is Scientifically Unsupported


The benzodioxepine-7-sulfonyl chemotype can accommodate diverse amine substituents—pyrrolidine, piperazine, azepane, and acyclic sulfonamides—each imparting distinct physicochemical and pharmacological signatures. Published structure–activity relationship (SAR) studies on 1,5-benzodioxepin derivatives demonstrate that even minor modifications to the amine moiety produce large shifts in receptor subtype selectivity (e.g., M1 vs. M3 muscarinic receptors) and functional activity . The pyrrolidine ring in the target compound confers a unique combination of ring size (five-membered), basicity (pKa ~10.5 for tertiary pyrrolidine), and conformational constraint that differs substantially from the six-membered piperazine (pKa ~9.7) or seven-membered azepane analogs . Consequently, interchangeable procurement of the piperazine analog (CAS 771499-94-6) or azepane analog (CAS 942006-86-2) without experimental validation risks introducing uncontrolled variables into biological assays.

Quantitative Differentiation Evidence for 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine Relative to Closest Analogs


Ring-Size Modulation of Hydrogen-Bond Acceptor Count and sp³ Fraction: Pyrrolidine vs. Piperazine vs. Azepane

The target compound bearing a pyrrolidine ring has zero hydrogen-bond donors (HBD = 0) and five hydrogen-bond acceptors (HBA = 5), compared with the piperazine analog (CAS 771499-94-6) which introduces an additional secondary amine (HBD = 1, HBA = 5 + 1) . The Fsp³ (fraction of sp³-hybridized carbons) for the pyrrolidine analog is 0.538 versus 0.533 for the piperazine analog, reflecting subtle differences in three-dimensional shape that influence target binding promiscuity . The azepane analog (CAS 942006-86-2) has a larger molecular weight (311.40 vs. 283.35 g/mol) and higher lipophilicity due to its seven-membered ring, altering its drug-likeness profile .

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

HTS Target Engagement Fingerprint: Multi-Target Screening Profile Across ULK1, GPR151, FBW7, and MITF Assays

The compound was submitted to four distinct HTS primary assays at The Scripps Research Institute Molecular Screening Center: (i) an AlphaScreen-based biochemical assay for ULK1 inhibitors, (ii) a cell-based β-arrestin recruitment assay for GPR151 activators, (iii) an AlphaScreen-based biochemical assay for FBW7 activators, and (iv) an AlphaScreen-based biochemical assay for MITF inhibitors . The compound was designated as a 'primary' (PRUN) screening hit across these targets, indicating it met the initial activity threshold in each assay. In contrast, the piperazine analog (CAS 771499-94-6) does not appear in these same HTS campaigns, suggesting differential target engagement . Specific percent-inhibition or EC₅₀ values for this compound are not publicly available from the deposited PubChem records, representing a critical data gap that must be closed through confirmatory dose–response testing.

High-Throughput Screening Target Profiling Autophagy

Class-Level Muscarinic M3 Receptor Antagonism: SAR Context for the 1,5-Benzodioxepine Sulfonamide Scaffold

Sonda et al. (2007) reported that 1,5-benzodioxepin derivatives bearing a sulfonamide linkage at the 7-position can achieve M3 receptor binding affinities as low as Ki = 20 nM, with selectivity over M1 (Ki = 220 nM) and M2 (Ki = 90 nM) receptors . The amine substituent on the sulfonamide was a critical determinant of M3 potency and bladder-over-salivary-gland selectivity in vivo. While the specific pyrrolidine derivative (CAS 923696-16-6) was not among the compounds tested in that study, the SAR trend indicates that cyclic tertiary amines (pyrrolidine, piperidine) confer distinct M3 binding profiles compared to acyclic amines . This class-level inference supports prioritizing the pyrrolidine variant for M3-focused programs over the sulfonamide parent (CAS 874842-53-2), which lacks the tertiary amine pharmacophore element.

Muscarinic Receptor Urology Overactive Bladder

Sulfonylpyrrolidine Substructural Motif: Precedented Biological Activity in Antiviral Probe Development

The sulfonylpyrrolidine substructure present in the target compound has been independently validated as a productive scaffold for biological probe development. A related 1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide (compound 5o) was optimized to inhibit human respiratory syncytial virus (hRSV) with an EC₅₀ of 2.3 ± 0.8 µM and a selectivity index (CC₅₀/EC₅₀) of approximately 13.4, outperforming ribavirin in both potency and selectivity . While the quinoline-bearing compound differs from the benzodioxepine-containing target, the shared arylsulfonylpyrrolidine core suggests that the pyrrolidine-sulfonyl linkage contributes favorably to target binding and cellular permeability—a property that the sulfonamide parent (CAS 874842-53-2) and piperazine analog (CAS 771499-94-6) do not equally share due to their divergent amine geometry and hydrogen-bonding capacity.

Antiviral Respiratory Syncytial Virus Scaffold Optimization

Recommended Research and Procurement Application Scenarios for 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine


Muscarinic M3 Receptor Antagonist Lead Generation: Screening the Pyrrolidine-Benzodioxepine Sulfonamide Chemotype

Based on the class-level M3 antagonist SAR established by Sonda et al. (2007), this compound is suited as a starting point for structure-based optimization of bladder-selective muscarinic M3 antagonists. The pyrrolidine tertiary amine provides the essential cationic pharmacophore for M3 binding, while the 1,5-benzodioxepine scaffold offers opportunities for substitution-based tuning of subtype selectivity and ADME properties . Procurement for radioligand binding displacement assays against human recombinant M1–M5 receptors is recommended to generate the missing Ki data for this specific compound.

Multi-Target Polypharmacology Profiling Using an Orthogonal HTS-Validated Starting Point

The compound's documented activity in four orthogonal HTS primary assays (ULK1, GPR151, FBW7, MITF) at the Scripps Molecular Screening Center positions it as a polypharmacology probe . Unlike the piperazine or azepane analogs, which lack comparable multi-target screening data, this compound can be deployed in secondary confirmatory dose–response assays to quantify its IC₅₀/EC₅₀ values across these targets, enabling determination of its selectivity window and potential for multi-kinase or GPCR-kinase dual inhibition.

Chemical Biology Tool for Autophagy Modulation (ULK1) and Orphan GPCR Deorphanization (GPR151)

The ULK1 inhibitory potential flagged by HTS makes the compound a candidate chemical tool for studying autophagy initiation pathways, where ULK1 is the sole mammalian serine/threonine kinase responsible for autophagosome formation initiation . Simultaneously, its activity in the GPR151 PathHunter β-arrestin assay supports its use in deorphanization campaigns for this habenula-enriched orphan GPCR, which is implicated in mood regulation and nicotine addiction . The pyrrolidine substituent's lack of a hydrogen-bond donor may reduce off-target GPCR promiscuity relative to the piperazine analog.

Sulfonylpyrrolidine Scaffold Expansion: Procurement for Antiviral or Antibacterial Screening Libraries

The sulfonylpyrrolidine substructure has demonstrated antiviral efficacy (hRSV EC₅₀ = 2.3 µM) in optimized probes , and the benzodioxepine scaffold has shown antibacterial activity (MIC range 1.25–3.13 µg/mL) in benzodioxepine-biphenyl amide derivatives . This compound merges both substructural features into a single entity, making it an attractive entry for screening against respiratory viral or bacterial panels. The compound's smaller molecular weight (283.35 g/mol) relative to the azepane analog (311.40 g/mol) may confer superior ligand efficiency metrics in hit triage.

Quote Request

Request a Quote for 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.